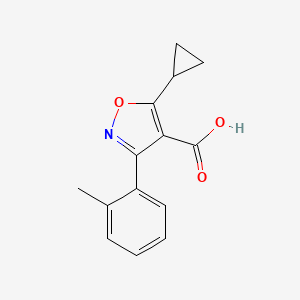![molecular formula C75H131NP2Si4 B14768987 iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
iPrN[P(C6H4-p-Si(nBu)3)2]2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound iPrN[P(C6H4-p-Si(nBu)3)2]2 is a bis(phosphine) ligand where the aryl groups are substituted with bulky tributylsilyl groups. This compound is known for its application in catalysis, particularly in the field of ethylene tetramerization, which is a process used to produce 1-octene, a valuable comonomer in the production of polyolefins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iPrN[P(C6H4-p-Si(nBu)3)2]2 involves several steps:
Preparation of 1-bromo-4-lithiobenzene: 1,4-Dibromobenzene is treated with n-butyllithium in tetrahydrofuran at -78°C to generate 1-bromo-4-lithiobenzene.
Formation of 1-bromo-4-(tributylsilyl)benzene: The 1-bromo-4-lithiobenzene is then reacted with tributylsilyl chloride to obtain 1-bromo-4-(tributylsilyl)benzene.
Coupling with diphosphine: The resulting compound is coupled with diphosphine to form this compound.
Industrial Production Methods
For industrial-scale production, the synthesis is scaled up to a 10-gram scale, ensuring that the reaction conditions are optimized for higher yields and cost-effectiveness. The use of inexpensive reagents like triisobutylaluminum instead of modified methylaluminoxane helps in reducing the overall production cost .
Analyse Des Réactions Chimiques
Types of Reactions
iPrN[P(C6H4-p-Si(nBu)3)2]2 undergoes various types of reactions, including:
Coordination with metal centers: This compound forms complexes with metals like chromium, which are used in catalytic processes.
Substitution reactions: The bulky tributylsilyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Triisobutylaluminum: Used as a co-catalyst in the formation of chromium complexes.
Chromium chloride: Reacts with this compound to form active catalytic species.
Major Products
Applications De Recherche Scientifique
iPrN[P(C6H4-p-Si(nBu)3)2]2 has several applications in scientific research:
Mécanisme D'action
The mechanism by which iPrN[P(C6H4-p-Si(nBu)3)2]2 exerts its effects involves:
Coordination with metal centers: The compound coordinates with chromium centers to form active catalytic species.
Prevention of inactive species formation: The bulky tributylsilyl groups prevent the formation of inactive species, ensuring high catalytic activity.
Catalytic cycle: The catalytic cycle involves the formation and breaking of bonds between ethylene molecules, leading to the selective production of 1-octene.
Comparaison Avec Des Composés Similaires
Similar Compounds
- iPrN[P(C6H4-p-Si(1-hexyl)3)2]2
- iPrN[P(C6H4-p-Si(1-octyl)3)2]2
- iPrN[P(C6H4-p-Si(2-ethylhexyl)3)2]2
- iPrN[P(C6H4-p-Si(3,7-dimethyloctyl)3)2]2
Uniqueness
The uniqueness of iPrN[P(C6H4-p-Si(nBu)3)2]2 lies in its bulky tributylsilyl groups, which play a crucial role in preventing the formation of inactive species and ensuring high catalytic activity. This makes it a highly effective ligand for catalytic processes compared to its analogs .
Propriétés
Formule moléculaire |
C75H131NP2Si4 |
|---|---|
Poids moléculaire |
1221.1 g/mol |
Nom IUPAC |
N,N-bis[bis(4-tributylsilylphenyl)phosphanyl]propan-2-amine |
InChI |
InChI=1S/C75H131NP2Si4/c1-15-27-55-79(56-28-16-2,57-29-17-3)72-47-39-68(40-48-72)77(69-41-49-73(50-42-69)80(58-30-18-4,59-31-19-5)60-32-20-6)76(67(13)14)78(70-43-51-74(52-44-70)81(61-33-21-7,62-34-22-8)63-35-23-9)71-45-53-75(54-46-71)82(64-36-24-10,65-37-25-11)66-38-26-12/h39-54,67H,15-38,55-66H2,1-14H3 |
Clé InChI |
KVMWKOXUXIWLFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)(CCCC)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](CCCC)(CCCC)CCCC)N(C(C)C)P(C3=CC=C(C=C3)[Si](CCCC)(CCCC)CCCC)C4=CC=C(C=C4)[Si](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





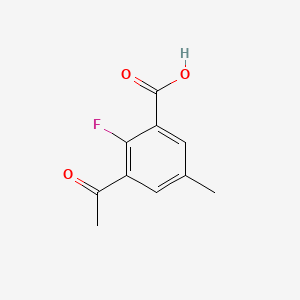
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
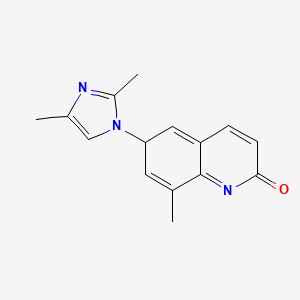
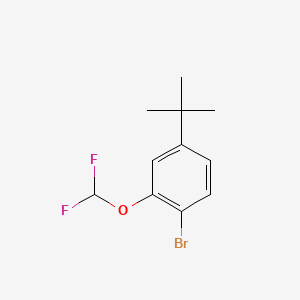

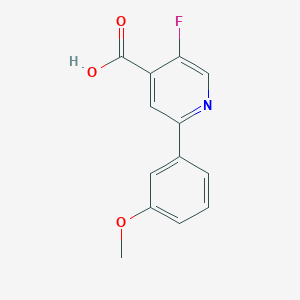
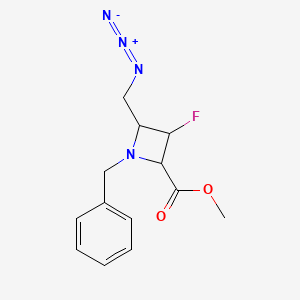
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)
